molecular formula C19H25Cl2N5OS B2497214 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1329871-93-3

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2497214
CAS RN: 1329871-93-3
M. Wt: 442.4
InChI Key: YBSXTJDWDNOMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that includes various heterocyclic components such as pyrazole, thiazole, and chlorobenzene groups. These structural motifs are common in molecules designed for pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions starting with heterocyclic precursors. For instance, reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide lead to complex rearrangements and cyclization events, showcasing the intricate steps involved in synthesizing these heterocyclic compounds (Ledenyova et al., 2018).

Molecular Structure Analysis

Molecular structures of such compounds are typically characterized using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the stereochemistry. For example, the structure of related N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides was confirmed, emphasizing the importance of structural analysis in understanding these molecules' chemical nature (Ledenyova et al., 2018).

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Innovative Reaction Mechanisms: The study by Ledenyova et al. explores the unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, showcasing the complex reactivity of related pyrazole derivatives (Ledenyova et al., 2018).

Biological Activities

  • Antimicrobial Properties: Basavarajaiah and Mruthyunjayaswamy synthesized substituted-thiazole-2-semicarbazides and its derivatives, demonstrating antimicrobial activities, which could suggest potential applications for the target compound in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
  • Antibacterial Agents: Palkar et al. designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of pyrazole derivatives in antibacterial drug development (Palkar et al., 2017).

Structural Analysis and Characterization

  • X-ray Crystallography and Spectroscopy: The work by Pons et al. on the synthesis and characterization of Pd(II) and Pt(II) complexes with didentate ligands offers insights into the structural properties of pyrazole derivatives, contributing to the understanding of their reactivity and potential applications (Pons et al., 2010).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXTJDWDNOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.